![molecular formula C20H20N2O4 B2820924 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide CAS No. 954677-43-1](/img/structure/B2820924.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide is an organic compound characterized by its complex structure, including a benzo[d][1,3]dioxole moiety and a pyrrolidine ring
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to have anticancer activity against various cancer cell lines . They have been designed based on the activity of indoles against cancer cell lines .
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt the normal cell cycle and promote programmed cell death.
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially disrupt the normal functioning of cells and lead to cell death.
Pharmacokinetics
The drug-likeness scores of similar compounds have been found to obey Lipinski’s rule of five , which is a good indicator of their potential bioavailability.
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have a cytotoxic effect on cancer cells, leading to their death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide typically involves multiple steps:
Starting Materials: : The synthesis begins with benzo[d][1,3]dioxole, pyrrolidin-3-one, and phenylacetic acid derivatives.
Formation of Intermediate: : The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction.
Cyclization: : The intermediate undergoes cyclization to form the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated synthesis processes, such as continuous flow chemistry, which allows for precise control over reaction conditions and increased yield.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide can undergo various chemical reactions:
Oxidation: : This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be performed using reagents such as lithium aluminium hydride to reduce specific functional groups within the molecule.
Substitution: : It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Molecular Scaffolding: : Used as a core structure in the design and synthesis of new chemical entities for drug discovery.
Biology
Enzyme Inhibition: : Explored for its potential to inhibit specific enzymes related to disease pathways.
Medicine
Pharmacological Potential: : Investigated for its therapeutic effects in treating various conditions, including cancer, inflammation, and neurodegenerative diseases.
Industry
Material Science:
Comparison with Similar Compounds
Unique Features
The combination of the benzo[d][1,3]dioxole and pyrrolidine moieties distinguishes it from other compounds.
The specific arrangement of functional groups confers unique reactivity and biological activity.
Similar Compounds
N-((1-(2,3-dihydrobenzofuran-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide: : Similar structure but with a benzofuran moiety.
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-methoxyphenyl)acetamide: : Differing in the substituent on the phenyl ring.
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide exemplifies the intersection of complex organic synthesis and potential therapeutic applications, providing a platform for further scientific exploration.
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19(8-14-4-2-1-3-5-14)21-11-15-9-20(24)22(12-15)16-6-7-17-18(10-16)26-13-25-17/h1-7,10,15H,8-9,11-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCUPEQTPPILGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]acetamide](/img/structure/B2820841.png)
acetyl}amino)benzoate](/img/structure/B2820842.png)
![N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-2-(trifluoromethyl)benzamide](/img/structure/B2820843.png)
![3-methyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2820845.png)
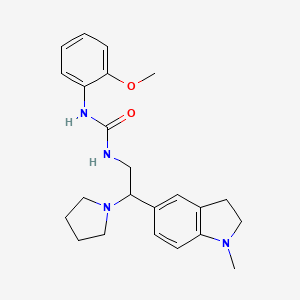

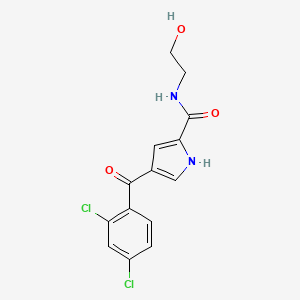
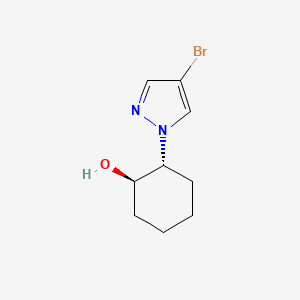

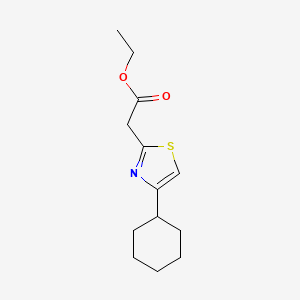
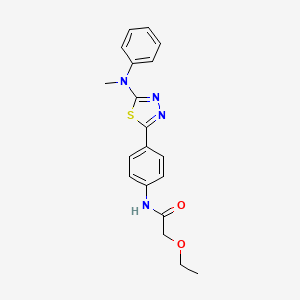
![5-((4-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2820857.png)

![1-(4-fluorophenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2820863.png)
